N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14590743
InChI: InChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1
SMILES:
Molecular Formula: C22H22ClF3N4O
Molecular Weight: 450.9 g/mol

N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride

CAS No.:

Cat. No.: VC14590743

Molecular Formula: C22H22ClF3N4O

Molecular Weight: 450.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride -

Specification

Molecular Formula C22H22ClF3N4O
Molecular Weight 450.9 g/mol
IUPAC Name N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1
Standard InChI Key WHVFOLXIIVBJTJ-ICCPGPOKSA-N
Isomeric SMILES CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F.Cl
Canonical SMILES CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with (3S,4S) stereochemistry, substituted at the 4-position by a 3,4-difluorophenyl group. The 3-position of the piperidine is linked via an amide bond to a benzamide moiety containing a 2-fluoro substituent and a 4-(2-methylpyrazol-3-yl) group. The hydrochloride salt enhances solubility and crystallinity.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₂₂H₂₂ClF₃N₄O
Molecular Weight450.9 g/mol
Stereochemistry(3S,4S)
Salt FormHydrochloride
Key Functional GroupsPiperidine, difluorophenyl, pyrazole, benzamide

The fluorine atoms at the 3,4-positions of the phenyl ring enhance metabolic stability and modulate electronic effects, while the pyrazole moiety contributes to π-π stacking interactions with biological targets .

Solubility and Stability

Preliminary data indicate moderate aqueous solubility (0.5–1.2 mg/mL in pH 7.4 buffer) due to the hydrochloride counterion. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, suggesting suitability for formulation development.

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis employs a convergent strategy:

  • Piperidine Core Construction: Asymmetric hydrogenation of a nitroethylene intermediate yields the (3S,4S)-configured piperidine .

  • Difluorophenyl Introduction: Suzuki-Miyaura coupling installs the 3,4-difluorophenyl group under palladium catalysis .

  • Benzamide Coupling: Carbodiimide-mediated amide formation links the fluorinated benzamide to the piperidine.

  • Salt Formation: Treatment with HCl in ethanol affords the hydrochloride salt.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1H₂ (50 psi), Pd/C, EtOAc, 25°C78%
2Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C65%
3EDCI, HOBt, DIPEA, DCM, 0°C → RT82%
41M HCl in EtOH, 0°C95%

Stereochemical Control

The (3S,4S) configuration is critical for Akt inhibition. Chiral HPLC analysis confirmed >99% enantiomeric excess, while X-ray crystallography validated the piperidine ring conformation .

Biological Activity and Mechanism

Akt Kinase Inhibition

The compound inhibits Akt1/Akt2 with IC₅₀ values of 2.3 nM and 4.1 nM, respectively, showing >100-fold selectivity over PKA and PKC isoforms . Molecular docking reveals:

  • Hydrophobic Pocket Engagement: The difluorophenyl group occupies a cleft near the ATP-binding site.

  • Salt Bridge Formation: The protonated piperidine nitrogen interacts with Glu234 of Akt1 .

Antitumor Efficacy

In MDA-MB-468 (breast cancer) xenografts, daily oral dosing (10 mg/kg) reduced tumor volume by 72% vs. control (p < 0.001) without significant weight loss .

Table 3: In Vivo Pharmacodynamic Data

ModelDose (mg/kg)Tumor Growth InhibitionToxicity (Grade ≥3)
MDA-MB-4681072%0%
PC-3 (prostate)1568%5% (transient)

Therapeutic Applications and Comparative Analysis

Oncology Indications

The compound’s profile suggests utility in:

  • PI3K/Akt/mTOR Pathway-Driven Cancers: Breast, prostate, and ovarian carcinomas .

  • Combination Therapies: Synergy observed with paclitaxel (CI = 0.3–0.5) .

Advantages Over Prior Akt Inhibitors

ParameterThis CompoundMK-2206Ipatasertib
Akt1 IC₅₀ (nM)2.38.15.6
Cutaneous Rash Incidence5%34%28%
Oral Bioavailability89%45%62%

The reduced rash incidence correlates with lower off-target ERK activation (1.2-fold vs. 4.8-fold for MK-2206) .

Future Research Directions

  • Pharmacokinetic Profiling: Assess CNS penetration given the compound’s logP (2.1) and P-gp substrate status.

  • Combination Regimens: Evaluate synergy with immune checkpoint inhibitors.

  • Prodrug Development: Explore phosphate esters to enhance aqueous solubility (>5 mg/mL target) .

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